molecular formula C8H8Cl2O3S B13940117 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride

2-Chloro-4-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B13940117
M. Wt: 255.12 g/mol
InChI Key: VVCKRCNFWOLJPS-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClO3S. It is a derivative of benzene, featuring a chloro group, an ethoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Chloro-4-ethoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:

    Reaction with Chlorosulfonic Acid: 2-Chloro-4-ethoxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.

    Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: The reaction is performed in aqueous media, often under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Sulfonamide, sulfonate esters, and sulfonate thioesters.

    Hydrolysis: 2-Chloro-4-ethoxybenzenesulfonic acid.

    Reduction: Sulfonamide derivatives.

Scientific Research Applications

2-Chloro-4-ethoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound finds applications in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzene-1-sulfonyl chloride: Similar structure with a methoxy group instead of an ethoxy group.

    2-Chloro-4-methylbenzene-1-sulfonyl chloride: Similar structure with a methyl group instead of an ethoxy group.

    4-Chloro-2-ethoxybenzene-1-sulfonyl chloride: Similar structure with the chloro and ethoxy groups in different positions.

Uniqueness

2-Chloro-4-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of both chloro and ethoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The ethoxy group can provide steric hindrance and electronic effects that differentiate it from similar compounds.

Properties

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

2-chloro-4-ethoxybenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O3S/c1-2-13-6-3-4-8(7(9)5-6)14(10,11)12/h3-5H,2H2,1H3

InChI Key

VVCKRCNFWOLJPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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